molecular formula C6H6ClIN2 B14860506 (4-Chloro-6-iodopyridin-2-YL)methylamine

(4-Chloro-6-iodopyridin-2-YL)methylamine

Cat. No.: B14860506
M. Wt: 268.48 g/mol
InChI Key: DSWJWNRRHFPXPI-UHFFFAOYSA-N
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Description

(4-Chloro-6-iodopyridin-2-YL)methylamine is a heterocyclic compound that contains both chlorine and iodine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6-iodopyridin-2-YL)methylamine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 4-chloro-2-methylpyridine using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-iodopyridin-2-YL)methylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce pyridine N-oxides .

Scientific Research Applications

Chemistry

In chemistry, (4-Chloro-6-iodopyridin-2-YL)methylamine is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate for various organic reactions .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmacophore in drug discovery. Its unique structure allows for the design of novel therapeutic agents targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of (4-Chloro-6-iodopyridin-2-YL)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-6-iodopyridin-2-YL)methylamine is unique due to the presence of both chlorine and iodine substituents on the pyridine ring. This dual halogenation provides distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C6H6ClIN2

Molecular Weight

268.48 g/mol

IUPAC Name

(4-chloro-6-iodopyridin-2-yl)methanamine

InChI

InChI=1S/C6H6ClIN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2

InChI Key

DSWJWNRRHFPXPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)I)Cl

Origin of Product

United States

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